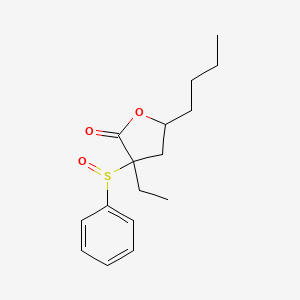![molecular formula C12H24NO2+ B14513985 Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]- CAS No. 62595-41-9](/img/structure/B14513985.png)
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, is a chemical compound that belongs to the class of piperidinium salts. These compounds are characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. Piperidinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the alkylation of piperidine with 1-bromo-2-(1-oxobutoxy)ethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidinium derivatives.
Substitution: Formation of substituted piperidinium compounds with various functional groups.
Scientific Research Applications
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, iodide
- Piperidinium, 1-ethyl-1-[2-(1-oxobutoxy)ethyl]-, iodide
- Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, bromide
Uniqueness
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62595-41-9 |
|---|---|
Molecular Formula |
C12H24NO2+ |
Molecular Weight |
214.32 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl butanoate |
InChI |
InChI=1S/C12H24NO2/c1-3-7-12(14)15-11-10-13(2)8-5-4-6-9-13/h3-11H2,1-2H3/q+1 |
InChI Key |
HBBAFCDJEWFYNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC[N+]1(CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


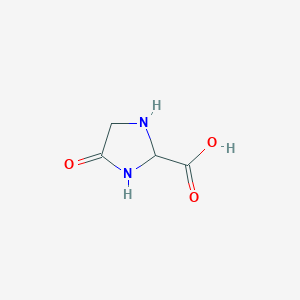
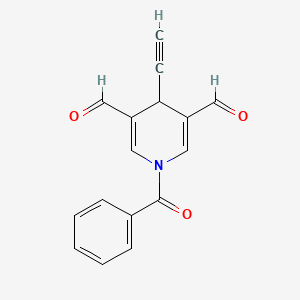
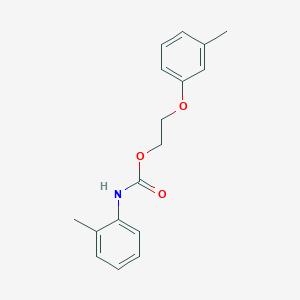
![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
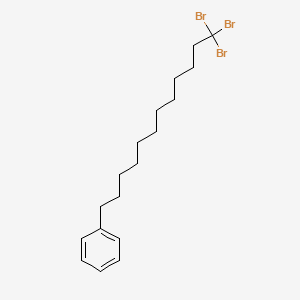

![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)


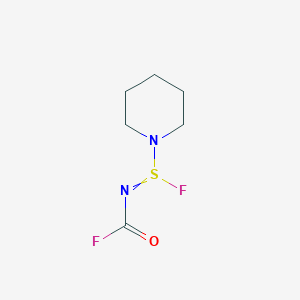

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
